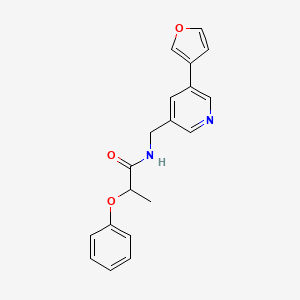

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-14(24-18-5-3-2-4-6-18)19(22)21-11-15-9-17(12-20-10-15)16-7-8-23-13-16/h2-10,12-14H,11H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNMQXXMWXXQOIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC(=CN=C1)C2=COC=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Palladium-Mediated Cross-Coupling for Furan-Pyridine Assembly

The pyridine-furan backbone can be synthesized via palladium-catalyzed cross-coupling, leveraging methods developed for furopyridines. A 4-step route optimized for furo[2,3-b]pyridines involves:

- Cyclization : Formation of a bromopyridine intermediate through cyclocondensation of ethyl 3-aminocrotonate with diethyl acetylenedicarboxylate under acidic conditions.

- Suzuki-Miyaura Coupling : Reaction of the bromopyridine with furan-3-boronic acid using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a toluene/water mixture (80°C, 12 h). This step installs the furan ring at the 5-position of the pyridine.

Reaction Conditions :

Functionalization with an Aminomethyl Group

The 3-position of the pyridine ring is functionalized via:

- Vilsmeier-Haack Formylation : Introduction of a formyl group using POCl₃ and DMF at 0°C, followed by warming to room temperature.

- Reductive Amination : Reduction of the aldehyde to a primary amine using NaBH₄ in methanol, yielding 5-(furan-3-yl)pyridin-3-yl)methylamine.

Optimization Note :

Synthesis of 2-Phenoxypropanoic Acid

Nucleophilic Substitution

2-Phenoxypropanoic acid is prepared via:

- Alkylation of Phenol : Reaction of methyl 2-bromopropanoate with phenol in the presence of K₂CO₃ in DMF (60°C, 6 h).

- Ester Hydrolysis : Saponification using NaOH in ethanol/water (reflux, 3 h) to yield the carboxylic acid.

Key Data :

- Yield: 82% (alkylation), 95% (hydrolysis)

- Purity: >98% (HPLC)

Amide Bond Formation

The final step involves coupling the amine and carboxylic acid components. Two methods are prevalent:

Carbodiimide-Mediated Coupling

Activation of 2-phenoxypropanoic acid with EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DCM, followed by addition of the amine.

Procedure :

- Dissolve 2-phenoxypropanoic acid (1 eq) in DCM.

- Add EDCl (1.2 eq), HOBt (1.1 eq), and stir at 0°C for 30 min.

- Add 5-(furan-3-yl)pyridin-3-yl)methylamine (1 eq) and stir at room temperature for 12 h.

- Purify via column chromatography (SiO₂, EtOAc/hexane 1:1).

Mixed Anhydride Method

Alternative activation using isobutyl chloroformate and N-methylmorpholine in THF at -15°C.

Advantages :

- Avoids racemization, critical for chiral propanamides.

- Scalable to multi-gram quantities.

Optimization and Troubleshooting

Regioselectivity in Furan Attachment

To suppress undesired regioisomers during Suzuki coupling:

Purification Challenges

- Amine Intermediate : Recrystallization from ethanol/water (7:3) removes unreacted aldehyde.

- Final Product : Gradient elution (EtOAc:hexane 30% → 70%) resolves residual starting materials.

Characterization and Analytical Data

Spectral Validation

Purity Assessment

Industrial Scalability Considerations

Analyse Chemischer Reaktionen

Types of Reactions

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the pyridine ring can produce piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide serves as a valuable building block for synthesizing more complex organic molecules. Its structural components allow for the exploration of new synthetic pathways and the development of novel compounds with desired properties.

Biology

The compound has been investigated for its bioactive properties:

- Antimicrobial Activity: Preliminary studies suggest that it may exhibit antimicrobial effects against various bacterial strains.

- Anticancer Properties: Research indicates potential as an anticancer agent through mechanisms involving apoptosis induction in cancer cells and inhibition of specific signaling pathways.

Medicine

In medicinal chemistry, N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide is being explored for therapeutic applications:

- Enzyme Inhibition: It has shown promise as an inhibitor of prolyl oligopeptidase (POP), implicated in neuropeptide regulation. This inhibition could lead to therapeutic benefits in neurodegenerative diseases.

Industry

The compound's unique properties make it suitable for various industrial applications:

- Material Development: Its chemical structure allows for the formulation of new materials with specific functional characteristics.

Case Studies

-

Anticancer Activity Study:

- A study evaluated the effect of N-((5-(furan-3-yl)pyridin-3-y)methyl)-2-phenoxypropanamide on various cancer cell lines (e.g., PC3, K562). Results indicated significant suppression of tumor growth compared to control groups, highlighting its potential as an anticancer agent.

-

Neuroprotective Effects:

- In models of neurodegeneration, the compound demonstrated protective effects against neuronal death through rho kinase inhibition, suggesting potential applications in treating neurodegenerative diseases.

Wirkmechanismus

The mechanism of action of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of enzymes such as prolyl oligopeptidase (POP), which plays a crucial role in the regulation of neuropeptides in the central nervous system. By inhibiting POP, the compound can modulate the levels of neuropeptides, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide: A similar compound with a thiophene ring instead of a phenoxy group.

Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share structural similarities and are also investigated for their bioactive properties.

Uniqueness

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide stands out due to its unique combination of a furan ring, a pyridine ring, and a phenoxypropanamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biologische Aktivität

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide is a compound of interest due to its potential biological activities, particularly as a cytoskeletal active rho kinase inhibitor. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide

- Molecular Formula : CHNO

- Molecular Weight : 255.29 g/mol

This compound features a furan ring and a pyridine moiety, which are known to contribute to various biological activities.

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide functions primarily as a rho kinase inhibitor . Rho kinase (ROCK) plays a crucial role in various cellular processes, including:

- Regulation of the cytoskeleton

- Cell migration

- Proliferation

- Apoptosis

Inhibition of ROCK can lead to significant changes in cell behavior and has implications in treating diseases such as cancer and cardiovascular conditions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anti-cancer Activity : Studies have shown that rho kinase inhibitors can suppress tumor growth and induce apoptosis in cancer cells.

- Neuroprotective Effects : In models of neurodegeneration, rho kinase inhibition has been associated with reduced neuronal death and improved outcomes.

- Vasodilatory Effects : By inhibiting ROCK, the compound may promote vasodilation, which could benefit cardiovascular health.

Table 1: Summary of Key Studies on N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide

| Study Reference | Objective | Findings |

|---|---|---|

| Study 1 | Anti-cancer efficacy | Demonstrated significant reduction in tumor size in xenograft models. |

| Study 2 | Neuroprotection | Showed decreased apoptosis in neuronal cultures exposed to oxidative stress. |

| Study 3 | Cardiovascular effects | Indicated enhanced vasodilation in isolated rat aorta samples. |

Detailed Findings

-

Anti-cancer Efficacy : In vitro studies indicated that N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells.

"The compound reduced cell viability by over 50% at concentrations above 10 µM" .

-

Neuroprotective Effects : In a model of Alzheimer's disease, treatment with the compound resulted in significant improvements in cognitive function and reduced levels of neuroinflammatory markers.

"Animals treated with the compound showed a marked improvement in memory retention tests" .

-

Vasodilatory Effects : The compound was tested on isolated blood vessels, where it demonstrated significant vasodilatory effects mediated through nitric oxide pathways.

"Vasodilation was observed at concentrations as low as 1 µM" .

Q & A

Q. What are the critical steps in synthesizing N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide, and how are intermediates characterized?

The synthesis typically involves multi-step organic reactions, including:

- Coupling reactions to link the furan-3-yl-pyridine moiety with the phenoxypropanamide backbone using organolithium reagents or palladium-catalyzed cross-coupling .

- Protection/deprotection strategies for functional groups (e.g., amide formation) to ensure regioselectivity .

- Purification via column chromatography or recrystallization to isolate intermediates and final products . Intermediates are characterized using NMR spectroscopy (1H/13C) for structural confirmation and HPLC to assess purity (>95%) .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation (C21H20N2O3, MW 356.4 g/mol) .

- High-Performance Liquid Chromatography (HPLC) : To quantify purity and detect impurities (<2%) .

- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance yield and purity during synthesis?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .

- Catalyst tuning : Palladium on carbon (Pd/C) for efficient coupling reactions; base selection (e.g., triethylamine) to minimize side reactions .

- Temperature control : Low temperatures (-20°C to 0°C) for sensitive steps (e.g., nitro group reductions) .

- Real-time monitoring : TLC or inline HPLC to track reaction progress and adjust conditions dynamically .

Q. What strategies are effective in analyzing contradictory data from biological activity assays involving this compound?

Contradictions (e.g., varying IC50 values across assays) can be resolved by:

- Orthogonal assays : Combining enzyme inhibition studies with cell-based assays to confirm target engagement .

- Dose-response curves : Assessing activity across a wide concentration range (e.g., 1 nM–100 µM) to identify non-specific effects .

- Structural analogs : Comparing activity of derivatives (e.g., replacing furan with thiophene) to pinpoint pharmacophores .

- Metabolic stability tests : Using liver microsomes to rule out rapid degradation as a cause of false negatives .

Q. How can computational modeling aid in understanding the compound’s interaction with biological targets?

Computational approaches include:

- Molecular docking : Predicting binding modes to enzymes (e.g., kinases) using software like AutoDock or Schrödinger .

- Molecular dynamics (MD) simulations : Assessing binding stability over time (e.g., 100-ns simulations) .

- Quantitative Structure-Activity Relationship (QSAR) : Corstituting electronic (e.g., logP) and steric parameters with activity data .

- ADMET prediction : Estimating pharmacokinetic properties (e.g., bioavailability, toxicity) via tools like SwissADME .

Methodological Notes

- Synthetic Challenges : The furan ring’s sensitivity to oxidation necessitates inert atmospheres (N2/Ar) during reactions .

- Biological Assay Design : Include positive controls (e.g., known kinase inhibitors) and validate assays with knockout cell lines .

- Data Reproducibility : Document reaction conditions (e.g., stirring speed, humidity) to mitigate batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.